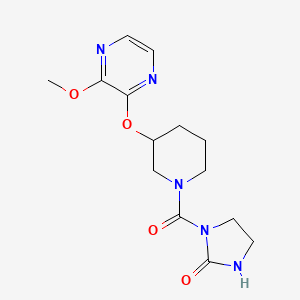

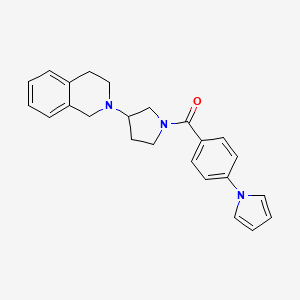

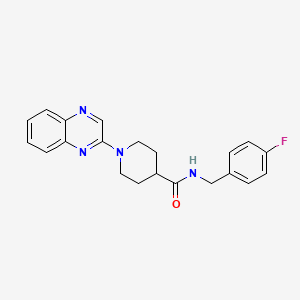

![molecular formula C18H23NO B2447455 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol CAS No. 416893-05-5](/img/structure/B2447455.png)

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.38 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of benzyl chloride and ethanolamine to obtain 2-(N-benzyl)aminoethanol, which then reacts with polyformaldehyde in formic acid at a temperature of 70-80°C .Applications De Recherche Scientifique

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with structures similar to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol, have demonstrated notable antituberculosis activity. Studies highlight the influence of ligand environment, organic groups attached to tin, and compound structure on their antituberculosis effectiveness. Triorganotin(IV) complexes exhibit superior activity compared to diorganotin(IV) complexes, potentially due to the associated toxicity decreasing in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).

Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis

Research on dimeric non-phenolic β-O-4-type lignin model compounds, similar in reactivity to the specified chemical, elucidated the mechanisms of β-O-4 bond cleavage during acidolysis. This understanding is pivotal for the development of efficient methods for lignin valorization, suggesting the significant role of the γ-hydroxymethyl group in these processes (Yokoyama, 2015).

Synthesis and Transformations of Benzothiazole Derivatives

The review on the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which share reactive similarities with the subject compound, discusses new synthesis methods and their applications in developing pharmacologically active heterocycles. This work underlines the potential of such compounds as building blocks for creating new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Chemistry and Properties of Pyridine and Benzothiazole Compounds

A comprehensive review of compounds containing pyridine and benzothiazole units, including derivatives that may resemble the chemical structure of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol, showcases their wide range of applications. This includes spectroscopic properties, structures, and biological activities, highlighting the vast potential of these compounds in various scientific fields (Boča, Jameson, & Linert, 2011).

Applications in Organic Synthesis

Methyl-2-formyl benzoate, a bioactive precursor, emphasizes the role of certain compounds as significant structures and precursors in the synthesis of pharmaceuticals. This underlines the importance of such chemicals in the synthesis of new bioactive molecules, demonstrating the versatility of these substrates in organic synthesis and their potential industrial applications (Farooq & Ngaini, 2019).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used as intermediates in the synthesis of calcium antagonists like nicardipine .

Mode of Action

Compounds with similar structures often interact with their targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

It’s known that similar compounds can participate in reactions leading to the formation of radicals .

Propriétés

IUPAC Name |

2-[benzyl-[(2,5-dimethylphenyl)methyl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-15-8-9-16(2)18(12-15)14-19(10-11-20)13-17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKWMEGSYHTUST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN(CCO)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

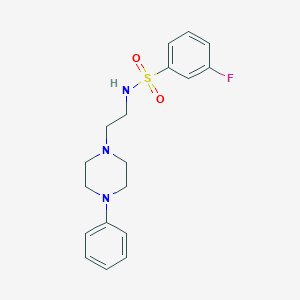

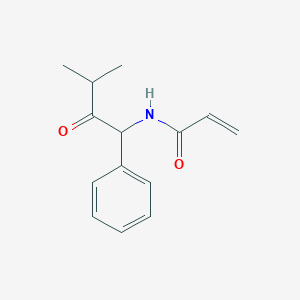

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2447376.png)

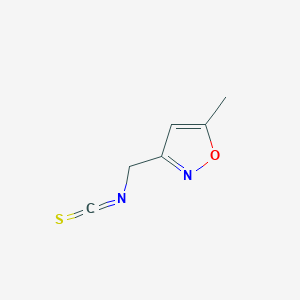

![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2447391.png)